molecular formula C14H17N3O4S2 B2640906 Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate CAS No. 937698-72-1

Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate

Cat. No.: B2640906
CAS No.: 937698-72-1
M. Wt: 355.43
InChI Key: NNZMFQKHLIFUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate is the N-methyl-d-aspartate (NMDA) receptor . NMDA receptors are ligand-gated ion channels that mediate a slow, Ca2+ permeable component of excitatory synaptic currents . These receptors are involved in several important brain functions, including learning and memory .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of the NMDA receptor . It prevents large degree receptor activation in the presence of high level Glu/Gly, while augmenting receptor activation at low level Glu/Gly . This modulation reduces the overall current that flows after receptor activation and the flux of Ca2+ ion relative to monovalent cations .

Biochemical Pathways

The modulation of NMDA receptors by this compound affects the calcium signaling pathway . By reducing the Ca2+ permeability of the NMDA receptors, it attenuates the downstream effects of calcium signaling, which include various cellular processes such as synaptic plasticity, gene expression, and cell survival .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the overall current that flows after NMDA receptor activation and a decrease in the flux of Ca2+ ions relative to monovalent cations . This modulation of NMDA receptor function could be beneficial in conditions where attenuation of NMDA receptor function is desired, such as neurodegenerative disease and acute injury .

Properties

IUPAC Name

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-4-7-6(2)22-12(10(7)13(20)21-3)16-9(18)5-8-11(19)17-14(15)23-8/h8H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMFQKHLIFUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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